molecular formula C11H12BrNO B13967795 2-bromo-N-cyclopropyl-N-methylbenzamide

2-bromo-N-cyclopropyl-N-methylbenzamide

Cat. No.: B13967795
M. Wt: 254.12 g/mol
InChI Key: XYODVUCQZHHESG-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclopropyl-N-methylbenzamide (CAS 1094909-78-0) is a chemical compound of interest in scientific research, particularly for its potential as a molecular building block in medicinal chemistry and drug discovery. The structure, featuring a brominated benzamide core with cyclopropyl and N-methyl substitutions, makes it a valuable intermediate for synthesizing more complex molecules. Researchers can utilize this compound in the exploration of novel pharmacologically active agents. While specific biological data for this exact molecule is limited, structurally similar N-substituted benzamide derivatives are frequently investigated for a range of activities. For instance, certain cyclopropyl carboxamides are being explored in antimicrobial research for their potential to target bacterial pathogens . Furthermore, analogous compounds have been studied as key intermediates in the development of potential therapeutics for fibrotic diseases and cancer, highlighting the versatility of this chemical scaffold in early-stage research . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

2-bromo-N-cyclopropyl-N-methylbenzamide

InChI

InChI=1S/C11H12BrNO/c1-13(8-6-7-8)11(14)9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3

InChI Key

XYODVUCQZHHESG-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C(=O)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Method A: Bromine in Acetic Acid

Procedure

  • Reagents :
    • N-Cyclopropyl-N-methylbenzamide (1.0 equiv)
    • Bromine (Br₂, 1.1 equiv)
    • Acetic acid (solvent)
  • Conditions :

    • Temperature: 25–50°C
    • Reaction time: 6–12 hours
    • Workup: Quenching with sodium thiosulfate, filtration
  • Yield : 75–85%

Method B: N-Bromosuccinimide (NBS) in Dichloromethane

Procedure

  • Reagents :
    • N-Cyclopropyl-N-methylbenzamide (1.0 equiv)
    • NBS (1.05 equiv)
    • Dichloromethane (DCM) solvent
  • Conditions :

    • Temperature: 0–25°C
    • Reaction time: 4–8 hours
    • Workup: Column chromatography
  • Yield : 65–75%

Comparative Analysis of Bromination Methods

Parameter Method A (Br₂/AcOH) Method B (NBS/DCM)
Reagent Cost Low Moderate
Reaction Safety Hazardous (Br₂ fumes) Safer (solid NBS)
Byproducts HBr gas Succinimide
Scalability Suitable for large scale Limited by NBS cost
Regioselectivity High (ortho-directing) High

Method A is preferred industrially due to cost-effectiveness, while Method B is safer for lab-scale synthesis.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize efficiency:

This method minimizes side reactions and improves heat dissipation, critical for exothermic bromination.

Key Optimization Strategies

  • Catalyst Use : DMAP (4-dimethylaminopyridine) enhances reaction rates in methylation steps.
  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve alkylation yields.
  • Temperature Control : Precise heating (40–60°C) in flow reactors prevents decomposition.

Analytical Characterization

Synthetic batches are validated via:

  • NMR : Peaks at δ 7.5–8.0 ppm (aromatic protons), δ 2.8–3.2 ppm (N-methyl).
  • HRMS : Molecular ion peak at m/z 266.13 (C₁₁H₁₂BrNO).

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclopropyl-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines. These reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, using hydroxide ions can yield 2-hydroxy-N-cyclopropyl-N-methylbenzamide.

    Oxidation: Oxidation may lead to the formation of 2-bromo-N-cyclopropyl-N-methylbenzoic acid.

    Reduction: Reduction can produce 2-bromo-N-cyclopropyl-N-methylbenzylamine.

    Hydrolysis: Hydrolysis results in the formation of 2-bromobenzoic acid and N-cyclopropyl-N-methylamine.

Scientific Research Applications

2-Bromo-N-cyclopropyl-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic effects. It may have applications in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclopropyl-N-methylbenzamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The bromine atom and the cyclopropyl group can influence its binding affinity and selectivity. The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

The following analysis compares 2-bromo-N-cyclopropyl-N-methylbenzamide with structurally related benzamide derivatives, focusing on molecular properties, synthesis, and functional roles.

Table 1: Structural and Physical Properties of Selected Brominated Benzamides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Features
2-Bromo-N-cyclopropyl-N-methylbenzamide C₁₁H₁₂BrNO 266.13 2-Br, N-cyclopropyl, N-methyl Yellow oil/White solid Rigidity from cyclopropyl group
N-Cyclopropyl 2-bromobenzamide C₁₀H₁₀BrNO 240.10 2-Br, N-cyclopropyl Solid Lacks methyl group; higher toxicity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 3-Me, N-(2-hydroxy-tert-butyl) Not specified N,O-bidentate directing group
2-Bromo-N-(2-methylphenyl)benzamide C₁₄H₁₂BrNO 290.16 2-Br, N-(2-methylphenyl) Not specified Steric bulk from o-tolyl group
6-Bromo-2-fluoro-3-methyl-N-(2-methylpropyl)benzamide C₁₂H₁₅BrFNO 288.16 6-Br, 2-F, 3-Me, N-isobutyl Not specified Fluorine enhances electronegativity

Key Comparison Points:

Functional Group Diversity
  • The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal coordination, making it suitable for C–H functionalization reactions . In contrast, brominated analogs like the target compound may serve as halogen-bond donors or participate in cross-coupling reactions.

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